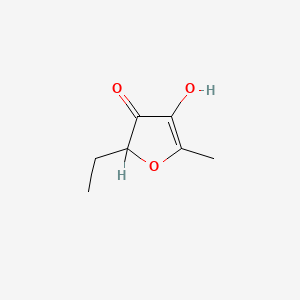

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone

Overview

Description

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF), also known as homofuraneol, is a naturally occurring furanone derivative critical to flavor chemistry. It is a tautomeric compound existing as two isoforms: this compound (2-EHMF) and 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone (5-EHMF) . EHMF is characterized by a caramel-like, sweet aroma with butterscotch and candy nuances, making it a key flavorant in foods such as strawberries, mangoes, lychee, and espresso coffee . Structurally, it features a hydroxyl group at position 4, a methyl group at position 5 (or 2 in the tautomer), and an ethyl substituent at position 2 (or 5), distinguishing it from simpler furanones like HDMF (4-hydroxy-2,5-dimethyl-3(2H)-furanone) .

EHMF is biosynthesized enzymatically in fruits via the reduction of (2E)-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF) by quinone oxidoreductases (FaQR) . It is also a product of Maillard reactions under specific conditions . Industrially, EHMF is synthesized chemically or via biotechnological methods, including glucosylation using plant glycosyltransferases .

Preparation Methods

Aldol Condensation and Ozonolysis-Based Synthesis

Reaction Mechanism and Starting Materials

The aldol condensation-ozonolysis route, detailed in US Patent 4,294,767 , involves three stages: aldol condensation of 2,5-dimethyl-dihydro-3(2H)-furanone with aldehydes, ozonolysis of the resulting alkene, and acid-catalyzed cyclization . For example, benzaldehyde reacts with 2,5-dimethyl-dihydro-3(2H)-furanone in methanol under basic conditions (20% aqueous KOH) to form an aldol intermediate. Dehydration with potassium bisulfate at 150°C yields 2,5-dimethyl-4-benzylidene-dihydro-3(2H)-furanone .

Key Reaction Steps:

-

Aldol Condensation :

-

Dehydration :

-

Ozonolysis and Reduction :

-

Acid-Catalyzed Cyclization :

Optimization and Yields

Yields depend on aldehyde selection and reaction conditions:

| Aldehyde | Temperature (°C) | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| Benzaldehyde | 25 | KOH | 45–50 | |

| Isobutyraldehyde | 30 | KOH | 38–42 | |

| Acetaldehyde | 15 | NaOH | 55–60 |

Post-ozonolysis reduction with sodium bisulfite and reflux in hydrochloric acid (pH 6) achieves 60–70% conversion to homofuraneol . Distillation at 0.5 mm Hg yields 4–4.5 g of crystalline product from 10 g starting material .

Maillard Reaction Pathways

Pentose-Amino Acid Model Systems

Homofuraneol forms in Maillard reactions between pentose sugars (e.g., ribose) and amino acids (e.g., alanine). J. Agric. Food Chem. (1997) reports yields of 6.8–10 μg/mmol pentose at pH 7 . The mechanism involves Strecker degradation of amino acids, generating aldehydes that elongate the sugar backbone :

Critical Factors:

-

pH : Yields increase from pH 5 to 7 (e.g., 2.6 μg/mmol at pH 5 vs. 10 μg/mmol at pH 7) .

-

Amino Acid Excess : 2:1 molar ratio (amino acid:sugar) maximizes aldehyde production .

Isotope Dilution Assay Validation

Stable isotope-labeled internal standards ([13C2]HDMF, [2H3]EHMF) confirm yields via GC-MS. Phosphate buffers enhance furanone formation compared to unbuffered systems .

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield (%) | Purity | Scalability | Cost |

|---|---|---|---|---|

| Aldol-Ozonolysis | 45–60 | >95% | Industrial | High |

| Maillard Reaction | <0.1 | 80–90% | Lab-scale | Low |

The aldol-ozonolysis method is preferred for industrial production due to higher yields, while Maillard pathways are limited to flavor studies requiring trace quantities .

Emerging Approaches and Modifications

Solvent-Free Dehydration

Recent patents omit methanol in dehydration steps, using neat conditions at 150°C to reduce solvent waste . This modification retains yields (42–48%) while simplifying purification .

Enzymatic Catalysis

Preliminary studies suggest lipases (e.g., Candida antarctica) catalyze aldol condensations at 40°C, though yields remain suboptimal (12–18%) .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the furanone into alcohol derivatives.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

Oxidation: Produces carboxylic acids or aldehydes.

Reduction: Yields alcohol derivatives.

Substitution: Results in halogenated or alkylated furanone derivatives.

Scientific Research Applications

Flavoring Agent in Food Products

Natural Occurrence and Flavor Profile

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone is naturally found in several foods, including coffee and fermented soy sauce. It is characterized by a sweet, caramel-like flavor with notes reminiscent of maple syrup and savory soy sauce . Its low odor threshold makes it an effective flavoring agent in various products.

Applications in Food Industry

- Beverages : Used to enhance the flavor of soft drinks, alcoholic beverages, and coffee.

- Confectionery : Incorporated into candies and baked goods to impart a sweet, caramel-like taste.

- Savory Products : Utilized in meat products to provide depth of flavor reminiscent of cooked meats .

Aroma Compound in Fragrance Industry

The compound is also employed as a fragrance ingredient due to its appealing aroma profile. It is used in:

- Perfumes : To add complexity and warmth to fragrance formulations.

- Household Products : Incorporated into air fresheners and scented candles to create a pleasant environment .

Health and Physiological Effects

Research indicates that this compound exhibits both pro-oxidative and anti-oxidative properties depending on the context of its use. For instance:

- Antioxidant Activity : It has been shown to inhibit oxidative stress in certain biological systems, contributing to protective effects against cellular damage .

- Genotoxicity Studies : Some studies have indicated that high doses may induce genetic damage, as evidenced by the formation of micronucleated reticulocytes in animal models .

Regulatory Status and Safety

As a food additive, this compound has been evaluated by various regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has classified it as safe for use within specified limits . However, it is essential to monitor its concentration due to potential toxicity at elevated levels.

Case Study 1: Flavor Enhancement in Beverages

A study demonstrated the effectiveness of this compound in enhancing the flavor profile of fruit-flavored beverages. The compound was added at varying concentrations, resulting in a significant increase in consumer preference scores compared to control samples without the compound.

Case Study 2: Antioxidant Properties

Research conducted on the antioxidant properties of this compound involved testing its ability to protect human erythrocytes from oxidative damage. Results indicated that the compound effectively reduced lipid peroxidation levels, suggesting a protective role against oxidative stress .

Mechanism of Action

The mechanism of action of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in biological systems.

Flavor Enhancement: It interacts with taste receptors to enhance the perception of sweetness and caramel-like flavors.

Antimicrobial Effects: The compound can disrupt microbial cell membranes and inhibit the growth of certain bacteria and fungi

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares EHMF with structurally related furanones:

Key Observations :

- Substituent Effects : The ethyl group in EHMF enhances its volatility and sweetness compared to HDMF and HMF, which have methyl groups .

- Tautomerism : EHMF’s tautomerism (2-EHMF vs. 5-EHMF) influences its glucosylation efficiency and stability, unlike HDMF, which lacks ethyl-driven tautomerism .

Aroma Contribution in Foods

- EHMF: Imparts butterscotch and caramelized notes in espresso coffee and lychee .

- HDMF : Dominates strawberry and pineapple aroma, contributing to “burnt sugar” profiles .

- DMMF : Provides jam-like sweetness in overripe fruits .

Research Findings and Challenges

- Biosynthesis : FaQR enzymes in strawberries catalyze EHMF and HDMF production, but yields vary with fruit maturity .

- Stability : EHMF rapidly racemizes at neutral pH, complicating enantiomeric analysis .

- Safety: While EFSA considers EHMF safe, its genotoxicity profile was initially questioned, requiring additional data for confirmation .

Biological Activity

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone, also known as Furaneol, is a natural compound that belongs to the furan family. It is recognized for its sweet, caramel-like aroma and is widely studied for its biological activity, particularly in food flavoring and potential health benefits. This article explores the biological activity of this compound, including its mechanisms of action, effects on human health, and applications in food technology.

This compound has the following chemical characteristics:

- Molecular Formula : C₇H₈O₃

- Molecular Weight : 140.14 g/mol

- CAS Number : 3658-77-3

These properties contribute to its functional roles in various biological systems.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and lead to various diseases. A study demonstrated that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .

Antimicrobial Effects

This compound has shown antimicrobial properties against various pathogens. In vitro studies have reported that this compound inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Flavor Enhancement

In the food industry, this compound is valued for its ability to enhance flavor profiles. It is commonly used in products such as sauces and baked goods due to its pleasant sweet aroma. Studies have shown that it can mask undesirable flavors in food products, improving overall consumer acceptance .

Study 1: Antioxidant Activity Assessment

A study conducted by researchers evaluated the antioxidant capacity of this compound using various assays including DPPH and ABTS radical scavenging tests. The results indicated a high level of antioxidant activity comparable to well-known antioxidants like ascorbic acid.

| Assay Type | IC50 Value (µg/mL) | Comparison Substance | IC50 Value (µg/mL) |

|---|---|---|---|

| DPPH | 25 | Ascorbic Acid | 20 |

| ABTS | 30 | Trolox | 28 |

Study 2: Antimicrobial Efficacy

An investigation into the antimicrobial properties of this compound found it effective against multiple strains of bacteria. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.5 |

| S. aureus | 0.25 |

| Salmonella enterica | 0.75 |

These findings suggest potential applications in food preservation and safety.

Applications in Food Technology

The incorporation of this compound in food products not only enhances flavor but also contributes to shelf-life extension due to its antimicrobial properties. Regulatory bodies have recognized its safety for use in food applications, making it a valuable ingredient in the formulation of natural flavors.

Q & A

Basic Research Questions

Q. What are the primary enzymatic methods for synthesizing EHMF?

EHMF can be synthesized via transglucosylation reactions catalyzed by sucrose phosphorylase from Leuconostoc mesenteroides. Using sucrose as a donor and EHMF as an acceptor, transfer ratios exceeding 45% are achieved. This method is efficient for producing glucosylated derivatives with enhanced stability .

Q. How does EHMF occur naturally in food systems?

EHMF is a key flavor compound in fermented and heat-processed foods, formed through Maillard reactions involving pentose sugars (e.g., ribose) and amino acids. It is abundant in dairy products like Ryazhenka kefir, soy sauce, and thermally processed fruits, contributing caramel-like and malty aromas .

Q. What analytical techniques are used to quantify EHMF in complex matrices?

Gas chromatography-olfactometry-mass spectrometry (GC-O-MS) is widely employed for aroma impact assessment, while high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) resolve enantiomers. CE with chiral stationary phases achieves baseline separation of EHMF enantiomers, critical for studying racemization kinetics .

Q. What structural features distinguish EHMF from related furanones?

EHMF (C₇H₁₀O₃) exists as tautomers: 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone and 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone. Its hydroxyl group at position 4 and ethyl/methyl substituents influence redox activity and flavor properties, differentiating it from homologs like furaneol (HDMF) .

Advanced Research Questions

Q. How do catalytic mechanisms regulate EHMF biosynthesis in plants?

In strawberry fruits, the enzyme FaQR (quinone oxidoreductase) catalyzes the reduction of (2E)-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF) to EHMF. This NADPH-dependent reaction involves stereospecific hydride transfer, confirmed via recombinant enzyme assays and isotopic labeling .

Q. What experimental factors explain contradictory reports on EHMF’s antioxidant vs. prooxidant effects?

EHMF exhibits concentration-dependent dual behavior:

- At low concentrations (μM range), it suppresses lipid peroxidation via radical scavenging.

- At higher levels (>100 μM), it generates reactive oxygen species (ROS) in the presence of transition metals (e.g., Fe²⁺), causing DNA strand breaks and 8-hydroxy-2′-deoxyguanosine formation. Experimental design must control metal ion contamination and redox conditions .

Q. What methodologies resolve EHMF’s tautomerism and racemization in aqueous solutions?

- Tautomerism: NMR and pH-dependent UV-Vis spectroscopy reveal rapid keto-enol equilibration, with the enol form dominating at neutral pH.

- Racemization: Chiral CE and polarimetry demonstrate racemization kinetics (t₁/₂ ~2 hours at pH 7.0), influenced by temperature and ionic strength .

Q. How can EHMF’s bioavailability be enhanced for pharmaceutical applications?

Biotechnological glucosylation using immobilized glycosyltransferases improves water solubility and stability. For example, glucosylated EHMF derivatives show prolonged half-lives in simulated gastric fluid, validated via LC-MS and pharmacokinetic modeling .

Q. Data Contradiction and Validation

Q. Why do studies report divergent EHMF thresholds in flavor perception?

Discrepancies arise from matrix effects (e.g., lipid content in dairy vs. aqueous systems) and sensory panel training. Orthonasal vs. retronasal evaluation protocols also alter detection thresholds (e.g., 10 ppb in water vs. 50 ppb in oil-in-water emulsions) .

Q. How to validate EHMF’s regulatory status in food additives?

EHMF is included in national food safety standards (e.g., GB 28366-2012 in China) as a flavor enhancer. Compliance requires GC-MS quantification against certified reference materials and adherence to maximum residue limits (e.g., 50 ppm in processed foods) .

Q. Methodological Best Practices

Q. What protocols minimize artifactual EHMF formation during sample extraction?

- Avoid high-temperature drying (>40°C) to prevent Maillard reaction artifacts.

- Use antioxidant-supplemented solvents (e.g., 0.1% BHT in ethanol) and inert atmospheres (N₂) during concentration steps .

Q. How to optimize EHMF detection in low-abundance biological samples?

Solid-phase microextraction (SPME) with Carboxen/PDMS fibers coupled to GC×GC-TOF/MS increases sensitivity (LOD: 0.1 ppb). For tissue samples, enzymatic deconjugation (β-glucosidase treatment) releases free EHMF from glycosides .

Properties

IUPAC Name |

2-ethyl-4-hydroxy-5-methylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-3-5-7(9)6(8)4(2)10-5/h5,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCRPYGYVRXVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)C(=C(O1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885393 | |

| Record name | 3(2H)-Furanone, 2-ethyl-4-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

103.00 °C. @ 15.00 mm Hg | |

| Record name | Homofureanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27538-10-9 | |

| Record name | Homofuraneol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27538-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-ethyl-5-methyl-3(2H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027538109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Furanone, 2-ethyl-4-hydroxy-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3(2H)-Furanone, 2-ethyl-4-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-hydroxy-5-methylfuran-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-4-HYDROXY-5-METHYL-3(2H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRF4YF0C3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homofureanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.